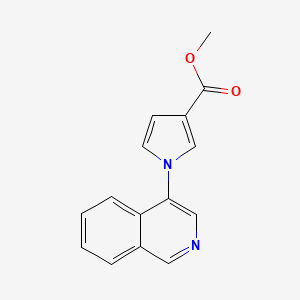









|
REACTION_CXSMILES
|
O.[OH-].[Li+].O.C[O:6][C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[N:16][CH:15]=2)[CH:10]=1)=[O:8].[K+].[Br-]>O1CCCC1>[C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[N:16][CH:15]=2)[CH:10]=1)([OH:8])=[O:6] |f:0.1.2,5.6|
|


|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C=C1)C1=CN=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring at the reflux point of the solvent for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed successively with water and with saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
it is dried over magnesium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in 0.75 g of 3-carboxy-1-(isoquinol-4-yl)-1H-pyrrole in the form of a beige-coloured solid
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)C1=CN(C=C1)C1=CN=CC2=CC=CC=C12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |